2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with the molecular formula C13H15BClNO2 and a molecular weight of 263.53 g/mol . It is characterized by the presence of a chloro group, a benzonitrile moiety, and a dioxaborolane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, biaryl compounds are typically formed .
Scientific Research Applications
2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group and the dioxaborolane ring play crucial roles in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a chloro group.
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Contains a pyrimidine ring instead of a benzonitrile moiety.
Uniqueness
2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical reactions. Its ability to undergo coupling reactions and form complex molecules makes it valuable in organic synthesis .
Properties
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAGXXNVDWQTPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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